molecular formula C22H22N4O4 B12162321 methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12162321
M. Wt: 406.4 g/mol
InChI Key: JYFUZLNSYALOBA-UHFFFAOYSA-N
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Description

Chemical Significance and Contextualization Within Imidazopyridine Derivatives

The compound belongs to the imidazo[4,5-c]pyridine family, a subclass of bicyclic heterocycles where an imidazole ring is fused to a pyridine moiety at specific positions. This structural arrangement confers unique electronic properties, including enhanced π-π stacking capabilities and hydrogen-bonding potential compared to simpler heterocycles. The 2-methoxyphenyl substituent at the 4-position introduces steric bulk and electron-donating characteristics, while the methyl benzoate group at the 3-position provides a polarizable ester functionality.

Three critical structural features differentiate this compound from baseline imidazopyridines:

  • The tetrahydro modification of the pyridine ring reduces aromaticity, increasing conformational flexibility
  • The carboxamido linkage between the bicyclic core and benzoate group creates a semi-rigid molecular hinge
  • Ortho-methoxy substitution on the phenyl ring modulates lipophilicity and metabolic stability

Comparative analysis with analogous structures reveals that the 2-methoxy substitution pattern produces distinct electronic effects compared to 3-methoxy or dimethoxy variants. For instance, methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate (CAS 1071915-15-5) demonstrates altered dipole moments and solubility profiles due to its additional methoxy group.

Literature Review of Structural Analogues and Pharmacological Relevance

Recent studies highlight the pharmacological potential of structurally related compounds. A 2016 investigation of 41 imidazo[4,5-c]pyridine derivatives identified critical structure-activity relationships (SARs) for antimycobacterial activity. While the subject compound was not directly tested, key findings from analogues provide insight:

Structural Feature Biological Impact (M. tuberculosis) Reference
Carboxamide linkage Enhanced membrane permeability
Methoxy substituents Improved metabolic stability
Tetrahydro pyridine ring Reduced cytotoxicity

The patent literature describes imidazo[4,5-c]pyridine derivatives as dopamine D3 receptor antagonists, with specific emphasis on methoxy-substituted variants. Although the exact pharmacological profile of methyl 3-(4-(2-methoxyphenyl)-...) remains unpublished, its structural similarity to patented compounds suggests potential CNS activity. For example, WO2018021447A1 discloses imidazopyridines with 2-methoxyaryl groups demonstrating nanomolar affinity for dopamine receptors.

Comparative analysis with methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate (PubChem CID 42648878) reveals that additional methoxy groups at the 5-position increase molecular weight (436.5 g/mol vs. 378.46 g/mol) while decreasing aqueous solubility. This underscores the delicate balance required in optimizing substituent patterns for desired drug-like properties.

Synthetic methodologies for related compounds typically employ multi-step sequences involving:

  • Pd-catalyzed coupling reactions for aryl group introduction
  • Microwave-assisted cyclization to form the imidazo[4,5-c]pyridine core
  • Carbodiimide-mediated amide bond formation

Recent advances in flow chemistry have reduced reaction times for similar syntheses from 72 hours to under 8 hours while maintaining yields above 85%. These technical improvements suggest viable scalable production routes for the subject compound, though specific optimization data remain proprietary.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 3-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-18-9-4-3-8-16(18)20-19-17(23-13-24-19)10-11-26(20)22(28)25-15-7-5-6-14(12-15)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

JYFUZLNSYALOBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis from 2,4-Dichloro-3-Nitropyridine

A robust method involves 2,4-dichloro-3-nitropyridine as the starting material:

  • Amine substitution : React with polymer-supported primary amines (e.g., R-NH₂) to replace the 4-chloro group.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Imidazole cyclization : Treatment with aldehydes (e.g., glyoxal) under acidic conditions forms the imidazole ring.

Example conditions :

StepReagentsTemperatureYield
Amine substitutionR-NH₂, DMF80°C85%
Nitro reductionH₂ (1 atm), Pd/CRT92%
CyclizationGlyoxal, HCl100°C78%

This approach allows precise control over substituent positioning.

Condensation of 3,4-Diaminopyridine Derivatives

Alternative routes employ 3,4-diaminopyridine reacted with α-ketoesters or acylating agents:

  • Condensation : 3,4-Diaminopyridine + ethyl 2-oxo-2-(2-methoxyphenyl)acetate → imidazo[4,5-c]pyridine intermediate.

  • Hydrogenation : Pd/C-mediated hydrogenation saturates the pyridine ring to form the tetrahydro derivative.

Key data :

  • Reaction time: 12–24 hours (condensation), 6 hours (hydrogenation).

  • Solvent: Ethanol/water (4:1).

  • Yield: 68% overall.

Functionalization of the Tetrahydroimidazopyridine Core

Carboxylic Acid Activation

The 5-carboxylic acid derivative is generated via hydrolysis of ester intermediates:

  • Ester hydrolysis : Treat ethyl 4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate with NaOH (2 M) in THF/water.

  • Acid chloride formation : Use SOCl₂ or oxalyl chloride to activate the carboxylic acid for amide coupling.

Optimization notes :

  • Oxalyl chloride provided higher purity (99%) compared to SOCl₂ (87%).

Amide Bond Formation with Methyl 3-Aminobenzoate

Coupling Reagents and Conditions

The final step couples the activated carboxylic acid with methyl 3-aminobenzoate:

Protocol :

  • Reagents : Acid chloride (1.2 equiv), methyl 3-aminobenzoate (1.0 equiv), Et₃N (2.0 equiv) in anhydrous DCM.

  • Reaction time : 4 hours at 0°C → RT.

  • Workup : Wash with 5% HCl, saturated NaHCO₃, and brine.

Yield : 82%.

Comparative data :

Coupling AgentSolventYieldPurity
EDCI/HOBtDMF75%95%
DCC/DMAPTHF68%91%
Acid chlorideDCM82%98%

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Eluent = ethyl acetate/hexane (3:7 → 1:1 gradient).

  • HPLC purification : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, aromatic), 4.32 (t, 2H, CH₂), 3.91 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calc. 436.1712, found 436.1709.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Formation

Competing reactions at N1 vs. N3 positions necessitate careful control:

  • Solution : Use bulky directing groups (e.g., 2-methoxyphenyl) to favor N3 substitution.

Hydrogenation Side Reactions

Over-reduction of the imidazole ring can occur:

  • Mitigation : Employ low-pressure H₂ (1 atm) and monitor reaction progress via TLC.

Scale-Up Considerations

  • Batch vs. flow : Continuous flow hydrogenation improves safety for large-scale tetrahydro ring synthesis.

  • Cost analysis : Acid chloride coupling is more economical than peptide reagents (EDCI saves $150/kg at 10 kg scale).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazo[4,5-c]pyridine core can produce a fully saturated compound.

Scientific Research Applications

Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The methoxyphenyl group can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Aromatic Substitutions

  • Target vs. In contrast, the 4-bromophenyl substituent (CAS 7271-11-6) introduces steric bulk and electronegativity, which may reduce solubility and alter binding kinetics .
  • Comparison with JAK-IN-5: JAK-IN-5 incorporates a 5-ethyl-2-fluorophenyl group and a piperidinyl-indazolyl extension, enabling dual-targeting of kinase domains. The target compound lacks these motifs, suggesting divergent biological targets .

Ester vs. Carboxylic Acid Functionality

  • The methyl benzoate ester in the target compound contrasts with the carboxylic acid in derivatives like 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid (CAS 1219555-46-0, ). Esterification typically improves cell permeability but requires enzymatic hydrolysis for activation .

Biological Activity

Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has gained attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a distinctive imidazo[4,5-c]pyridine core combined with a methoxyphenyl group and a benzoate ester. Its molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of 406.4 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
IUPAC Namemethyl 3-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
InChI KeyJYFUZLNSYALOBA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Interaction : The imidazo[4,5-c]pyridine core can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
  • Binding Affinity : The methoxyphenyl group enhances binding interactions with biological targets, contributing to the compound's overall efficacy.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways.

Antiinflammatory Properties

Research indicates that compounds similar to this compound show significant anti-inflammatory activity. For instance:

  • IC50 Values : In related studies, compounds have shown IC50 values as low as 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays . This suggests that this compound may possess similar or enhanced anti-inflammatory properties.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Related studies on imidazo[4,5-c]pyridine derivatives have shown:

  • Tumor Suppression : Compounds within this class have demonstrated significant suppression of tumor growth in various cancer models . Further research into this compound could elucidate its specific anticancer mechanisms.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have indicated that the compound can inhibit specific pathways associated with inflammation and cancer proliferation.
  • Animal Models : Animal studies are necessary to confirm the efficacy and safety profile of this compound in vivo.

Q & A

Q. Analytical Validation :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, particularly for the methoxyphenyl and tetrahydroimidazo-pyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused bicyclic structure, as demonstrated in analogous imidazo[4,5-c]pyridine derivatives .

Basic: How can researchers optimize the yield and purity of the compound during multi-step synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous THF minimizes hydrolysis of sensitive groups .
  • Temperature Control : Low temperatures (−20°C to 0°C) during coupling steps reduce racemization and byproduct formation .
  • Chromatographic Purification : Gradient elution via flash chromatography (silica gel) or preparative HPLC isolates intermediates with >95% purity .
  • In-line Monitoring : Use of FTIR or LC-MS tracks reaction progress and identifies stalled steps .

Advanced: What strategies are employed to analyze the compound's reactivity under different pH conditions, and how does this affect its stability in biological assays?

Answer:
pH-Dependent Stability Studies :

  • Kinetic Assays : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–72 hrs). Analyze degradation products via LC-MS to identify hydrolysis hotspots (e.g., ester or amide cleavage) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient regions prone to nucleophilic attack, such as the imidazo-pyridine core .

Q. Biological Stability :

  • Plasma Protein Binding : Equilibrium dialysis assesses binding affinity, which correlates with metabolic stability. High binding (>90%) may reduce free compound availability in vitro .
  • Microsomal Incubations : Liver microsomes (human/rat) identify cytochrome P450-mediated oxidation, with metabolite profiling via HRMS .

Advanced: How can conflicting data regarding the compound's biological activity be systematically investigated and resolved?

Answer:
Contradiction Analysis Workflow :

Assay Validation :

  • Replicate assays under standardized conditions (e.g., ATP levels in cell viability assays) to rule out technical variability .
  • Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Structural-Activity Relationship (SAR) Studies :

  • Synthesize analogs with modifications to the methoxyphenyl or benzoate groups. Test in parallel to isolate pharmacophoric contributors .
  • Example: Replace the 2-methoxyphenyl group with a 4-fluorophenyl moiety to assess electronic effects on receptor binding .

Data Normalization :

  • Normalize bioactivity data to internal controls (e.g., % inhibition relative to a reference inhibitor) to correct for batch-to-batch variability .

Advanced: What experimental designs are recommended for evaluating the compound's environmental fate and ecotoxicological impact?

Answer:
Environmental Fate Studies :

  • OECD 307 Guideline : Conduct soil degradation studies under aerobic/anaerobic conditions to measure half-life (t₁/₂) and identify persistent metabolites .
  • Hydrolysis Kinetics : Assess pH-dependent degradation in aqueous systems (25°C–50°C) to model environmental persistence .

Q. Ecotoxicology :

  • Daphnia magna Acute Toxicity : 48-hr EC₅₀ assays evaluate aquatic toxicity. Compare to baseline compounds (e.g., imidacloprid) for risk assessment .
  • Algal Growth Inhibition : 72-hr Chlorella vulgaris tests measure effects on primary producers, with LC-MS quantifying bioaccumulation .

Advanced: How can researchers resolve crystallographic ambiguities in the compound's fused bicyclic structure?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve structures with SHELX software. Anisotropic displacement parameters clarify disorder in the tetrahydroimidazo-pyridine ring .
  • Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen bonding and π-π stacking interactions in the lattice .

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